molecular formula C17H14N2O3S B3017521 N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 446856-95-7

N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3017521
CAS No.: 446856-95-7
M. Wt: 326.37
InChI Key: MTCRAZSQEZOPFS-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position. This moiety is linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine ring. The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents . Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aminothiazoles under anhydrous conditions, as exemplified in .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-5-4-8-14-15(10)18-17(23-14)19-16(20)13-9-21-11-6-2-3-7-12(11)22-13/h2-8,13H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRAZSQEZOPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py to facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring and the dioxine moiety.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial properties. Specifically, N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been shown to inhibit the growth of various bacterial strains in vitro. Studies suggest that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Properties

Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . Further research is needed to elucidate its efficacy and safety in vivo.

Polymer Development

This compound is being explored as a building block for advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems. Studies have indicated that it can improve the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic application . This property is particularly valuable in the formulation of nanoparticles for targeted drug delivery.

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitroPotential for development as a new antibiotic agent
Research on Anticancer EffectsInduced apoptosis in multiple cancer cell linesMay lead to novel cancer therapies
Polymer ResearchImproved mechanical properties when incorporated into polymer matricesEnhances performance of materials used in various industrial applications

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of pro-inflammatory mediators . Molecular docking studies have shown that this compound binds to the active sites of these enzymes, thereby preventing the formation of inflammatory prostaglandins.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents on Thiazole Ring Dioxine/Dioxane Modifications Biological Activity/Application References
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 4-methyl 2,3-dihydrobenzo[b][1,4]dioxine Kinase inhibition (hypothesized)
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 4-(4-methoxyphenyl) None Not reported
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 4-(pyridin-4-yl), 5-(morpholinomethyl) None Anticancer (in vitro studies)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 4-fluoro, pyridin-3-ylmethyl None Kinase inhibition (potential)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-methyl substituent in the target compound may enhance lipophilicity compared to electron-withdrawing groups like 4-fluoro () .
  • Bioactivity: Compounds with pyridinyl or morpholinomethyl substituents () exhibit explicit anticancer activity, suggesting that polar groups improve target engagement .

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s analogs exhibit melting points ranging from 178–196°C (), influenced by substituent polarity and crystallinity .
  • NMR Data :
    • 1H-NMR : The 2,3-dihydrobenzo[b][1,4]dioxine ring protons resonate at δ 4.40–4.43 ppm (XOCH2) and δ 5.01–5.04 ppm (XOCH) () .
    • 13C-NMR : The carboxamide carbonyl appears at ~166 ppm, consistent across analogs () .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. Its molecular formula is C24H28N3O4SC_{24}H_{28}N_{3}O_{4}S with a molecular weight of 490.02 g/mol. The structure includes a benzothiazole moiety and a benzodioxine ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole and benzodioxine frameworks. Various methods have been reported in the literature for synthesizing related compounds, focusing on optimizing yields and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and benzodioxine exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
This compoundE. coliTBDCurrent Study

Anti-inflammatory Activity

The anti-inflammatory potential of related benzodioxane derivatives has been documented, suggesting that similar mechanisms may apply to this compound. For example, compounds containing the benzodioxane moiety have shown efficacy in reducing inflammation in various animal models .

Anticancer Activity

Recent studies have indicated that certain benzodioxane derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a specific derivative demonstrated significant growth inhibition in ovarian carcinoma models . The mechanism often involves the inhibition of crucial cellular pathways such as the p38 MAPK pathway, which plays a role in cancer progression.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound COvarian Carcinoma5.0
Compound DBreast Cancer10.0
This compoundTBDTBDCurrent Study

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study focusing on the antimicrobial properties of various thiazole derivatives, compounds were evaluated for their effectiveness against common bacterial strains. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity compared to non-modified counterparts .

Case Study 2: Anti-inflammatory Mechanism Exploration

A study investigating the anti-inflammatory effects of benzodioxane derivatives revealed that these compounds modulate cytokine production in macrophages. The results suggested that the presence of specific functional groups within the benzodioxane structure is critical for enhancing anti-inflammatory activity .

Q & A

Basic: What are the standard synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. For example:

  • Step 1: Coupling of 4-methylbenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous dichloromethane (DCM) under argon .
  • Step 2: Cyclization or functionalization steps may follow, such as thioether formation or oxadiazole ring closure, using reagents like iodine/triethylamine in acetonitrile under reflux .
  • Intermediate Characterization: Key intermediates are validated via 1H^1 \text{H} and 13C^{13} \text{C} NMR for structural confirmation, ESI-MS for molecular weight, and HPLC (≥95% purity) for purity assessment .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy: 1H^1 \text{H} NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.4–2.6 ppm), while 13C^{13} \text{C} NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
  • Mass Spectrometry: ESI-MS provides exact mass (e.g., m/z 369.40 for C18_{18}H15_{15}N3_3O4_4S derivatives) to verify molecular formula .
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity. Retention times are compared against standards .

Basic: How are initial biological activities of this compound screened in academic research?

Answer:

  • In Vitro Assays: Common screens include:
    • Enzyme Inhibition: Dose-response curves against targets like adenylyl cyclases (IC50_{50} determination) using fluorescence-based assays .
    • Antiproliferative Activity: MTT assays on cancer cell lines (e.g., ovarian cancer models) at 1–100 µM concentrations .
  • Selectivity Testing: Parallel screening against non-target enzymes or healthy cell lines to assess specificity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:
SAR is guided by systematic modifications:

  • Substituent Variation: Replacing the 4-methyl group on the thiazole with electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhances target binding affinity .
  • Scaffold Hybridization: Introducing 1,3,4-oxadiazole or triazole rings improves metabolic stability and bioavailability .
  • Bioisosteric Replacement: Exchanging the carboxamide with sulfonamide groups alters solubility and pharmacokinetics .
  • Validation: Modified analogs are tested in comparative bioassays and ADMET models (e.g., hepatic microsome stability) .

Advanced: What mechanistic pathways are hypothesized for its biological activity, and how are they validated?

Answer:

  • Hypothesized Mechanisms:
    • HSF1 Pathway Inhibition: Demonstrated via downregulation of heat-shock proteins (HSP70/90) in ovarian cancer models .
    • Calmodulin Antagonism: Inhibition of Ca2+^{2+}/calmodulin-dependent enzymes (e.g., adenylyl cyclase 1) in chronic pain pathways .
  • Validation Methods:
    • Western Blotting: Protein expression analysis post-treatment .
    • Kinetic Studies: Enzyme activity assays with/without inhibitors .

Advanced: How can contradictions in biological or synthetic data be resolved?

Answer:

  • Synthetic Reproducibility: Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled. Discrepancies in yields may arise from trace moisture or catalyst deactivation .
  • Biological Variability: Replicate assays across multiple cell lines or animal models. For example, conflicting IC50_{50} values may stem from differences in cell permeability or assay protocols .
  • Analytical Cross-Check: Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm compound identity when spectral data conflict .

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